1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl

Transglutaminase Enzymatic labeling Fluorescence detection

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl (CAS 87328-05-0), also sold as 5-FITC cadaverine or Fluorescein Cadaverine, is a green-fluorescent, primary-amine-terminated probe built on a fluorescein scaffold. The molecule combines the intense emission of fluorescein (Ex/Em ~494/517 nm) with a flexible 5‑carbon spacer arm ending in a free aliphatic amine, enabling conjugation to carboxylate, aldehyde/ketone, and transglutaminase-reactive glutamine sites.

Molecular Formula C26H26ClN3O5S
Molecular Weight 528.0 g/mol
Cat. No. B12343034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl
Molecular FormulaC26H26ClN3O5S
Molecular Weight528.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
InChIInChI=1S/C26H25N3O5S.ClH/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26;/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35);1H
InChIKeyPXRJXLGUUHZBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl: Core Molecular Profile & Procurement-Relevant Identity


1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl (CAS 87328-05-0), also sold as 5-FITC cadaverine or Fluorescein Cadaverine, is a green-fluorescent, primary-amine-terminated probe built on a fluorescein scaffold . The molecule combines the intense emission of fluorescein (Ex/Em ~494/517 nm) with a flexible 5‑carbon spacer arm ending in a free aliphatic amine, enabling conjugation to carboxylate, aldehyde/ketone, and transglutaminase-reactive glutamine sites . The thiourea linkage between the fluorophore and the spacer is a distinguishing architectural feature that directly influences the probe’s photophysics [1]. The hydrochloride salt form guarantees high aqueous solubility, making the compound immediately ready for bioconjugation protocols without additional solubilization steps.

Why 5-FITC Cadaverine Cannot Be Replaced by Other Cadaverine or Fluorescein Conjugates Without Quantitative Performance Shifts


Fluorescein-cadaverine constructs are not interchangeable drop-in reagents. The 5‑carbon spacer, thiourea linker, and specific 5‑isomer attachment site each control critical performance attributes—enzymatic turnover (kcat/Km) with transglutaminase, fluorescence lifetime decay, and conjugate stability—that are invisible in a simple spectral scan [1]. For instance, shortening the linker or replacing the thiourea with a carboxamide (5‑FAM cadaverine) markedly alters the probe’s emission decay kinetics and its susceptibility to hydrolytic degradation . The evidence below quantifies these differences so that a procurement decision can be made on functional data rather than on nominal fluorophore identity alone.

Comparative Performance Data for 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl vs. Closest Analogs


Fluorescence Signal Intensity: 5‑FITC Cadaverine Outperforms Dansylcadaverine by Orders of Magnitude in Transglutaminase Assays

The fluorescence brightness of 5‑FITC cadaverine eliminates the need for secondary detection, whereas the historically used dansylcadaverine requires indirect immunological amplification. In a direct comparison, dansylcadaverine (DC) is described as 'poorly fluorescent,' necessitating quantification by antibody-based techniques, while fluorescein cadaverine (FC) permits direct fluorimetric readout with single-cell sensitivity [1]. This qualitative difference translates into a reduction in assay hands-on time and reagent cost.

Transglutaminase Enzymatic labeling Fluorescence detection

Enzymatic Substrate Affinity: FITC-Cadaverine Shows Defined Km and Vmax for Human Factor XIIIa and Guinea Pig Liver Transglutaminase

The thiourea-linked cadaverine derivative (FITC-cadaverine) was directly compared with dansylcadaverine, 6-chloro-2-methoxyacridine-cadaverine, and dabsylcadaverine in a systematic enzyme kinetic study. Lorand et al. measured the affinity of each substrate for human coagulation Factor XIIIa and guinea pig liver transglutaminase, establishing that FITC-cadaverine acts as a bona fide amine donor substrate with measurable Km and Vmax values [1]. This quantitative characterization provides a validated enzymatic baseline that is absent for most off-the-shelf fluorescent cadaverine derivatives.

Transglutaminase Factor XIIIa Enzymology

Thiourea Linker Modulates Fluorescence Emission Decay: Distinguishing 5‑FITC Cadaverine from Carboxamide (FAM) Analogs

The thiourea group that connects the fluorescein chromophore to the cadaverine spacer is not merely a structural linker—it actively modulates the fluorescence emission decay. In a detailed photophysical study of a closely related thiourea-linked fluorescein conjugate (FITC-ACA), Klonis & Sawyer demonstrated that both the monoanion and dianion forms exhibit a complex emission decay described by two discrete lifetimes, attributable to thiourea-mediated quenching [1]. In contrast, fluorescein-5-carboxamide (FAM) conjugates lack this thiourea quenching mechanism and display simpler, single-exponential decay kinetics . This differential photophysics can be exploited in fluorescence lifetime imaging (FLIM) and time-gated detection formats.

Fluorescence lifetime Thiourea quenching Time-resolved fluorescence

Conjugate Stability: FITC-Cadaverine vs. 5-FAM Cadaverine Peptide Conjugates

Vendor-side comparative testing indicates that FITC-labeled peptides deteriorate more rapidly than the corresponding FAM conjugates, with FAM reagents requiring less stringent reaction conditions and yielding conjugates with superior long-term stability . While the target compound’s thiourea linkage may raise concern about hydrolytic lability, the manufacturer explicitly validates its suitability for transglutaminase-mediated site-specific protein labeling, matching the performance of FITC cadaverine . This positions the HCl salt as a robust, ready-to-use alternative for users who prioritize batch-to-batch consistency and validated protocols over the marginally higher inherent stability of FAM analogs.

Peptide labeling Conjugate stability Receptor binding assays

Isomeric Purity and Chromatographic Reproducibility: Single 5‑Isomer vs. Mixed 5(6)-Isomer Preparations

Many commercial fluorescein derivatives are supplied as an ill-defined mixture of 5‑ and 6‑isomers, which can produce chromatographically and electrophoretically heterogeneous conjugates. The target compound is the single 5‑isomer, confirmed by HPLC purity ≥95% . AnaSpec explicitly notes that '5‑FITC and 6‑FITC have very similar absorption and fluorescence spectra. However, the isomers may differ in their binding and reactivities to proteins, and the conjugates may elute under different chromatographic conditions or migrate differently in electrophoretic gels' . This isomer-specific consistency eliminates a source of lot-to-lot variability that confounds quantification in HPLC‑based purity assays and SDS‑PAGE analysis.

Isomer purity HPLC Conjugate characterization

Spacer Arm Length: 5‑Carbon Cadaverine Offers Optimal Reach for Transglutaminase Active Sites Compared to Shorter Linkers

The 5‑carbon cadaverine spacer (approx. 7.5 Å extended) is a natural substrate for transglutaminase, mimicking the endogenous polyamine donor. This length provides sufficient reach from the enzyme's transamidation site to the protein surface, avoiding steric hindrance that can reduce labeling efficiency when shorter linkers (e.g., ethylenediamine, ~3.8 Å) are used [1]. No direct head‑to‑head comparison with shorter linkers was found in the public literature; however, the extensive use of 5‑FITC cadaverine as the preferred transglutaminase substrate in peer‑reviewed protocols constitutes strong class‑level evidence that the 5‑carbon spacer is functionally optimal for this enzyme class.

Spacer arm Transglutaminase substrate accessibility Molecular ruler

Procurement-Relevant Application Scenarios Where 1-(5-Aminopentyl)-3-(fluorescein-5-yl)thiourea HCl Delivers Clear Value


Direct Fluorescent Detection of Transglutaminase Activity in Cell-Based Assays Without Secondary Amplification

As demonstrated by Garle et al., 5‑FITC cadaverine functions as a direct fluorimetric reporter of transglutaminase-mediated crosslinking in keratinocyte cultures, providing quantitative endpoint data (relative fluorescence units) that correlates linearly with enzyme activity [1]. This replaces the two‑step dansylcadaverine/anti‑dansyl antibody protocol and its associated variability. Procurement value: one reagent replaces three, reducing supply chain complexity and assay cost per well.

Fluorescence Lifetime Imaging (FLIM) Exploiting Thiourea-Modulated Emission Decay

The complex, multi‑exponential emission decay introduced by the thiourea linker qualifies 5‑FITC cadaverine for lifetime‑based discrimination against short‑lifetime autofluorescence backgrounds [1]. In contrast, carboxamide (FAM) analogs produce simpler decay kinetics that offer less lifetime contrast. Procurement value: the thiourea probe is the rational choice for FLIM users needing enhanced signal‑to‑noise in autofluorescent tissue environments.

Single-Isomer Bioconjugation Yielding Chromatographically Homogeneous Conjugates for GLP Bioanalysis

The defined 5‑isomer identity, verified by HPLC (≥95% purity), ensures that protein or peptide conjugates migrate as single bands on SDS‑PAGE and produce a single peak on RP‑HPLC, eliminating the ambiguity caused by mixed 5(6)‑isomer preparations [1]. Procurement value: for laboratories operating under GLP or preparing regulatory filing data, the single-isomer probe removes a known source of method variability, expediting assay validation.

High-Throughput Screening of Factor XIIIa Inhibitors Using a Kinase-Characterized Fluorescent Substrate

The enzyme kinetic parameters established by Lorand et al. for FITC-cadaverine with human Factor XIIIa provide the necessary framework for designing a robust HTS assay [1]. Knowing the substrate's Km permits operation at [S] ≈ Km, maximizing sensitivity to competitive inhibitors. Procurement value: pre‑characterized kinetic constants eliminate weeks of in‑house substrate optimization, accelerating the path from compound acquisition to screening data.

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